2-(2-Nitrophenyl)phenol, also known as 2-nitro-phenol-phenol, is an organic compound characterized by a phenolic structure with a nitro group attached to one of the phenyl rings. This compound is significant in various chemical applications due to its unique properties and reactivity.
The compound can be synthesized through various methods, primarily involving the nitration of phenol or related compounds. It is often found in laboratory settings and is utilized in research and industrial applications.
2-(2-Nitrophenyl)phenol belongs to the class of nitrophenols, which are derivatives of phenol containing one or more nitro groups. It is classified as an aromatic compound due to the presence of benzene rings in its structure.
The synthesis of 2-(2-Nitrophenyl)phenol typically involves the following methods:
The molecular formula for 2-(2-Nitrophenyl)phenol is . The structure features:
c1cc(ccc1O)c2cc(c(c(c2)[N+](=O)[O-])O)
2-(2-Nitrophenyl)phenol can participate in various chemical reactions:
The mechanism of action for 2-(2-Nitrophenyl)phenol primarily revolves around its reactivity as an electrophile due to the presence of the nitro group, which enhances its ability to undergo nucleophilic attacks.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: